6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
CAS No.: 864926-19-2
Cat. No.: VC5335316
Molecular Formula: C20H19F3N2O5S
Molecular Weight: 456.44
* For research use only. Not for human or veterinary use.
![6-ethyl 3-methyl 2-(3-(trifluoromethyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate - 864926-19-2](/images/structure/VC5335316.png)
Specification
CAS No. | 864926-19-2 |
---|---|
Molecular Formula | C20H19F3N2O5S |
Molecular Weight | 456.44 |
IUPAC Name | 6-O-ethyl 3-O-methyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Standard InChI | InChI=1S/C20H19F3N2O5S/c1-3-30-19(28)25-8-7-13-14(10-25)31-17(15(13)18(27)29-2)24-16(26)11-5-4-6-12(9-11)20(21,22)23/h4-6,9H,3,7-8,10H2,1-2H3,(H,24,26) |
Standard InChI Key | JCDRXSNJGNIGLV-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the thieno[2,3-c]pyridine family, a class of bicyclic heterocycles combining thiophene and pyridine rings. Its systematic name reflects key substituents:
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6-Ethyl and 3-methyl ester groups at positions 6 and 3 of the pyridine ring.
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A 2-(3-(trifluoromethyl)benzamido) moiety attached to the thiophene ring.
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A partially saturated 4,5-dihydrothieno[2,3-c]pyridine core.
The molecular formula is deduced as , with a molecular weight of 491.46 g/mol .
Synthetic Routes and Methodologies
Core Construction via Gewald Reaction
The thieno[2,3-c]pyridine core is synthesized using the Gewald reaction, a multicomponent condensation involving:
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Ethyl cyanoacetate as the cyanocarbonyl component.
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N-Substituted piperidone (e.g., N-Boc-piperidone) to introduce the dihydropyridine ring.
For example, reacting ethyl cyanoacetate with -methyl-piperidone in ethanol with morpholine as a catalyst yields ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2b) in 64% yield .
Esterification and Functionalization
The ethyl and methyl ester groups are installed via alkylation or transesterification reactions. For instance, treating the carboxylic acid intermediate with ethanol and sulfuric acid yields the ethyl ester, while methyl esters are formed using methanol under similar conditions .
Physicochemical Properties
The trifluoromethyl group enhances hydrophobicity (), while the ester and amide functionalities contribute to moderate aqueous solubility .
Comparative Analysis of Analogues
The target compound’s 3-(trifluoromethyl)benzamido group likely enhances both receptor binding and pharmacokinetic profiles compared to simpler analogues .
Challenges and Future Directions
Synthetic Optimization
Current yields for Gewald-based syntheses range from 64–85% . Future work could explore microwave-assisted or flow chemistry to improve efficiency.
Biological Profiling
In vivo studies are needed to evaluate bioavailability and toxicity. The compound’s ester groups may undergo hydrolysis, necessitating prodrug strategies .
Target Identification
Proteomic screening could identify off-target effects, while molecular docking studies may reveal interactions with novel kinases or GPCRs .
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